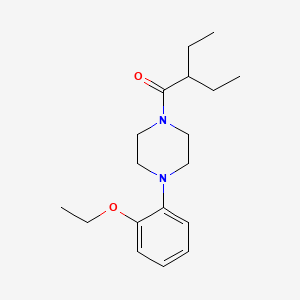![molecular formula C15H19N3S B5847465 1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine, also known as MTPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.
作用機序
1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a variety of effects on the brain and body. The exact mechanism of action of this compound is still being studied, but it is believed to involve interactions with the dopamine transporter protein and other neurotransmitter systems in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including dosage, route of administration, and individual differences in metabolism and physiology. Some of the reported effects of this compound include increased locomotor activity, changes in dopamine levels in the brain, and alterations in gene expression in the brain and other tissues.
実験室実験の利点と制限
1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine has several advantages as a tool for scientific research. It is a highly specific dopamine transporter inhibitor, which makes it a valuable tool for studying the dopamine system in the brain. It is also relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to control the dose and route of administration of this compound, which can lead to variability in experimental results.
将来の方向性
There are many potential future directions for research on 1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties or greater specificity for the dopamine transporter. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of Parkinson's disease and other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
合成法
The synthesis of 1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine involves the reaction of 2-pyridinecarboxaldehyde with 3-methylthiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 1-bromo-3-chloropropane and sodium hydroxide to form the final compound, this compound. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and yield of this compound.
科学的研究の応用
1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a dopamine transporter inhibitor, which makes it a useful tool for studying the dopamine system in the brain. It has also been shown to have potential applications in the treatment of Parkinson's disease, a neurodegenerative disorder that affects the dopamine system.
特性
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-13-5-11-19-14(13)12-17-7-9-18(10-8-17)15-4-2-3-6-16-15/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAQFVIRDNTJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)


![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)



![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)

